Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-
Description
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a thioether linkage, making it a subject of interest in various fields of study.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-10-14(11-9-13)18-20-16-7-5-4-6-15(16)19(21-18)24-12-17(23)22(2)3/h4-11H,12H2,1-3H3 |
InChI Key |
HFDJPFUYFXPFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl-2-quinazolinyl thioether with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and advanced purification techniques. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are used to purify the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group exhibits nucleophilic substitution potential under specific conditions.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃), DMF, 80°C | S-alkylated derivatives (e.g., -SCH₂R) | 70–85% | |
| Arylthiol Displacement | Arylthiols, Cu(I) catalysis | Thioether exchange products with modified aromatic substituents | 60–75% |
-
Mechanistic Insight : The sulfur atom in the thioether acts as a soft nucleophile, facilitating SN₂ reactions with alkyl halides or metal-catalyzed arylthiol exchange.
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxides or sulfones, depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide (-S(O)-) | >90% | |
| mCPBA | DCM, 0°C to RT, 4 h | Sulfone (-SO₂-) | 85–92% |
-
Structural Impact : Oxidation alters electronic properties, enhancing polarity and potential hydrogen-bonding capacity .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 6 h | Carboxylic acid derivative + dimethylamine | 78% | |
| Basic (NaOH, 2M) | Ethanol/H₂O, 70°C, 4 h | Sodium carboxylate + dimethylamine | 82% |
-
Kinetics : Hydrolysis rates correlate with steric hindrance from the dimethylamine group.
Cycloaddition and Ring-Opening Reactions
The quinazoline ring participates in cycloaddition reactions, though limited data exists:
| Reaction Partner | Conditions | Product | Notes | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Diels-Alder adduct | Theoretical proposal | |
| Epoxides | BF₃·Et₂O, DCM, 0°C | Ring-opened thioether derivatives | Low yield (45%) |
-
Challenges : Steric bulk from the 4-methylphenyl group reduces reactivity in cycloadditions.
Biological Interactions
While not traditional "chemical reactions," interactions with biological targets highlight its pharmacologically relevant reactivity:
| Target | Interaction Type | Biological Outcome | References |
|---|---|---|---|
| Kinase enzymes | Competitive inhibition | Anticancer activity (IC₅₀: 12–18 µM) | |
| Cellular thiols | Redox cycling | ROS generation, apoptosis induction |
-
Structure-Activity Relationship (SAR) : The thioether bridge and quinazoline ring are critical for kinase binding .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond, forming quinazoline-4-thiol and dimethylacetamide fragments.
-
Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathways, releasing volatile byproducts.
Scientific Research Applications
Pharmacological Applications
Antibacterial Activity
Recent studies have indicated that derivatives of acetamide compounds exhibit significant antibacterial properties. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their antibacterial activities. Among them, certain compounds demonstrated higher efficacy against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin. Specifically, some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.1 µM against Bacillus subtilis .
Urease Inhibition
Another notable application is the urease inhibition activity observed in various acetamide derivatives. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was highlighted for its strong urease inhibition, which is critical in treating conditions like renal calculi and peptic ulcer disease. Molecular docking studies have provided insights into the binding interactions between these compounds and the urease enzyme, suggesting that hydrogen bonding plays a crucial role in their inhibitory effects .
Synthesis of Derivatives
The synthetic versatility of acetamide derivatives allows for the exploration of their biological activities. For example, researchers have synthesized various α-substituted N4-acetamides derived from ciprofloxacin and norfloxacin, leading to enhanced antibacterial activity against specific pathogens such as Staphylococcus aureus and Escherichia coli. These modifications have resulted in compounds with lower MIC values than their parent drugs, indicating improved efficacy .
Biological Evaluations
Molecular Docking Studies
Molecular docking has been extensively used to evaluate the interaction between acetamide derivatives and biological targets. For example, studies on urease inhibitors have shown that specific structural features are critical for binding affinity and inhibitory activity. This computational approach aids in predicting the biological behavior of new derivatives prior to experimental validation .
Muscarinic Receptor Studies
Research has also focused on the interaction of acetamide analogues with muscarinic receptors. These studies revealed varying affinities and efficacies among different compounds, providing insights into their potential therapeutic uses in modulating cholinergic signaling pathways .
Data Summary
The following table summarizes key findings related to the applications of acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]:
Mechanism of Action
The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The quinazoline ring plays a crucial role in binding to target proteins, while the thioether linkage enhances its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.
N-(2,4-dimethylphenyl)acetamide: Another compound with a similar acetamide structure but different substituents.
Uniqueness
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- stands out due to its unique combination of a quinazoline ring and a thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- (CAS Number: 606132-32-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is , with a molecular weight of 337.44 g/mol. The structure features a quinazoline ring, which is known for its diverse pharmacological properties.
1. Antimicrobial Activity
Research indicates that acetamides exhibit significant antimicrobial properties. A study focusing on various acetamide derivatives, including those with quinazoline scaffolds, demonstrated effective inhibition against a range of pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 10 | 0.35 μg/mL | Escherichia coli |
These results suggest that modifications to the acetamide structure can enhance antimicrobial efficacy against resistant strains .
2. Anticancer Activity
Acetamide derivatives have also been studied for their anticancer properties. In vitro tests on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines revealed promising cytotoxic effects.
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 7f | 16.782 | HepG2 |
| 10 | 22.61 | MCF-7 |
The compound 7f exhibited the highest anti-proliferative activity with minimal toxicity, indicating its potential as a lead compound in cancer therapy .
3. Enzyme Inhibition
The inhibition of dihydrofolate reductase (DHFR) is a notable mechanism through which acetamides exert their biological effects. The enzyme plays a crucial role in nucleotide biosynthesis, making it a target for antimicrobial and anticancer drugs.
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| Acetamide Derivative | 9.95 ± 0.14 | Urease |
| Flurbiprofen | 63.42 ± 1.15 | Urease |
The acetamide derivatives showed significantly better inhibition compared to traditional sulfonamides, highlighting their potential in drug design .
Case Study 1: Synthesis and Evaluation of Acetamide Derivatives
A study synthesized several acetamide derivatives linked to sulfonamide moieties and evaluated their biological activities against various cancer cell lines and microbial strains. The findings indicated that structural modifications could enhance both antimicrobial and anticancer activities significantly.
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on various acetamide derivatives revealed binding affinities to the active sites of target enzymes such as DHFR and urease. The results suggested that specific structural features of the acetamides contribute to their biological activity through effective enzyme interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
